
Iron;uranium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron-uranium compounds, commonly referred to as ferrouranium, are alloys composed of iron and uranium. These compounds typically contain about 35-50% uranium and 1.5-4.0% carbon . Ferrouranium is known for its unique properties, such as drastically lowering the melting point of iron and vice versa. The alloy has been used historically for various industrial applications, including as a deoxidizer and alloying element in steel production .
準備方法
Synthetic Routes and Reaction Conditions: Ferrouranium can be synthesized through several methods, including:
Reduction of uranium oxide with electropositive elements: such as calcium.
Electrodeposition from molten salt baths: .
Thermal decomposition: of uranium halides.
Reduction of uranium halides: using the van Arkel de Boer “hot wire” method.
Industrial Production Methods: Industrial production of ferrouranium involves the reduction of uranium oxides or halides in the presence of iron. The process typically includes:
Mixing uranium oxide with iron: and reducing agents.
Heating the mixture: to high temperatures to facilitate the reduction reaction.
Purification steps: to remove impurities and obtain the desired alloy composition.
化学反応の分析
Types of Reactions: Ferrouranium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form uranium oxides and iron oxides.
Reduction: Can be reduced by strong reducing agents to form lower oxidation state compounds.
Substitution: Reacts with halogens to form uranium halides and iron halides.
Common Reagents and Conditions:
Oxidizing agents: Oxygen, halogens.
Reducing agents: Calcium, magnesium.
Reaction conditions: High temperatures, inert atmospheres to prevent unwanted oxidation.
Major Products:
Uranium oxides: UO2, U3O8.
Iron oxides: Fe2O3, Fe3O4.
Uranium halides: UF6, UCl4.
科学的研究の応用
Ferrouranium has several scientific research applications, including:
Nuclear fuel production: Used in the production of nuclear fuel elements due to its high uranium content.
Material science: Studied for its unique mechanical and metallurgical properties, such as increased tensile strength and toughness in steel alloys.
Catalysis: Investigated for its potential use in catalytic processes due to its unique electronic properties.
Medical applications: Uranium isotopes from ferrouranium are used in nuclear medicine for diagnostic imaging techniques.
作用機序
類似化合物との比較
- Ferrovanadium
- Nickel-uranium alloys
- Uranium hexavalent compounds .
Ferrouranium stands out due to its unique combination of properties, making it valuable in various industrial and scientific applications.
特性
CAS番号 |
12023-06-2 |
|---|---|
分子式 |
FeU6 |
分子量 |
1484.02 g/mol |
IUPAC名 |
iron;uranium |
InChI |
InChI=1S/Fe.6U |
InChIキー |
RJFNALMBEXSQEJ-UHFFFAOYSA-N |
正規SMILES |
[Fe].[U].[U].[U].[U].[U].[U] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)
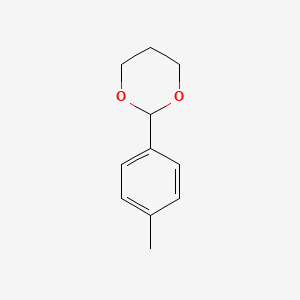
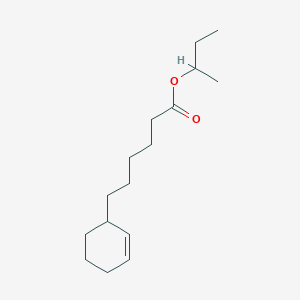


![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
![N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14733453.png)
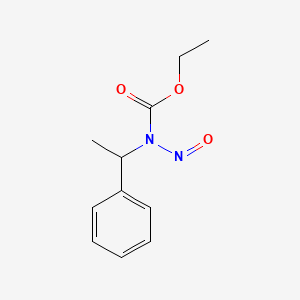
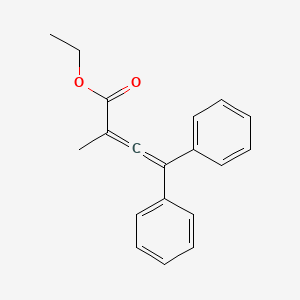
![propan-2-yl N-[3-methoxy-4-[2-methoxy-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate](/img/structure/B14733479.png)
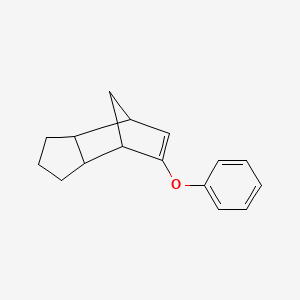
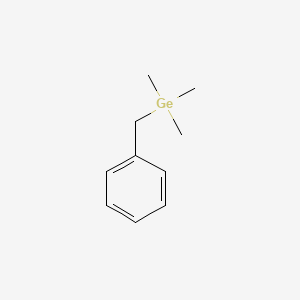
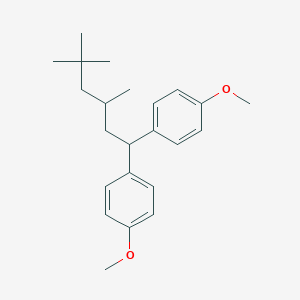
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14733492.png)
